5-bromo-N-(2,5-dichlorophenyl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(2,5-dichlorophenyl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse biological and chemical properties. The compound’s structure includes a bromine atom, two chlorine atoms, and a carboxamide group attached to the thiophene ring, making it a molecule of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,5-dichlorophenyl)thiophene-2-carboxamide typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromothiophene.
Formation of Carboxylic Acid: The brominated thiophene undergoes a carboxylation reaction using carbon dioxide and a base like sodium hydride to form 5-bromothiophene-2-carboxylic acid.
Amidation: The carboxylic acid is then reacted with 2,5-dichloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2,5-dichlorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium phosphate in organic solvents.
Major Products Formed
Substitution: Formation of N-substituted thiophene carboxamides.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dihydrothiophene derivatives.
Coupling: Formation of biaryl or styrene derivatives.
Scientific Research Applications
5-bromo-N-(2,5-dichlorophenyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2,5-dichlorophenyl)thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the carboxamide group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-thiophenecarboxamide: Lacks the dichlorophenyl group, making it less hydrophobic and potentially less active in certain applications.
N-(2,5-dichlorophenyl)thiophene-2-carboxamide: Lacks the bromine atom, which may affect its reactivity and biological activity.
5-chloro-N-(2,5-dichlorophenyl)thiophene-2-carboxamide: Substitution of bromine with chlorine, which can alter its chemical and biological properties.
Uniqueness
5-bromo-N-(2,5-dichlorophenyl)thiophene-2-carboxamide is unique due to the combination of bromine and dichlorophenyl groups, which can enhance its reactivity and biological activity compared to similar compounds. The presence of these groups can also influence its solubility, stability, and overall pharmacokinetic profile.
Properties
IUPAC Name |
5-bromo-N-(2,5-dichlorophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrCl2NOS/c12-10-4-3-9(17-10)11(16)15-8-5-6(13)1-2-7(8)14/h1-5H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJQHRQITWPAEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC=C(S2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrCl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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